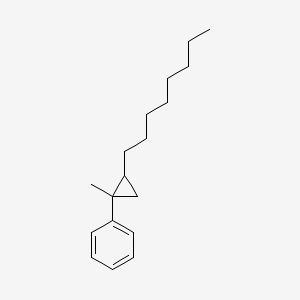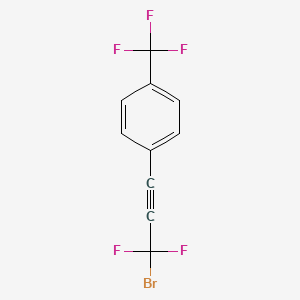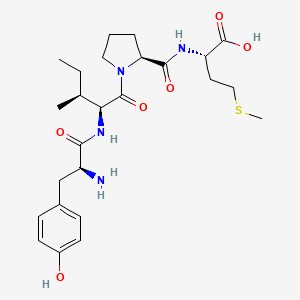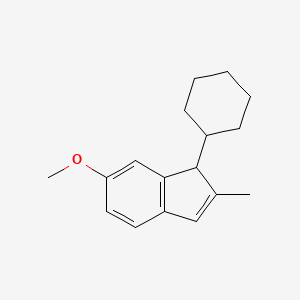
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C17H18Si This compound is characterized by its unique structure, which includes a phenyl group, octadiene, and diynyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the acetylenic compounds. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced silane derivatives.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield silane derivatives with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of new biomaterials and as a probe in biological studies to understand the interactions between silicon-containing compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as coatings and adhesives, that require specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism by which Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl and diynyl groups provide additional sites for chemical modifications, allowing for the fine-tuning of the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Octadiene: A related compound with a similar carbon backbone but without the silicon and phenyl groups.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar to the structure of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane.
Trimethylsilylacetylene: A simpler organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Uniqueness
This compound is unique due to the combination of its silicon atom, phenyl group, and diynyl groups This unique structure imparts specific chemical properties that are not found in simpler compounds like 1,7-octadiene or phenylacetylene
Propiedades
Número CAS |
648435-58-9 |
|---|---|
Fórmula molecular |
C17H18Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
trimethyl(8-phenylocta-1,7-dien-3,5-diynyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8-16H,1-3H3 |
Clave InChI |
AGEMYZBPCBJGMC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC#CC#CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)

![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)

![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)



![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)

![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
